molecular formula C21H18BrNO3 B252976 5-bromo-3-hydroxy-1-methyl-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-1-methyl-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B252976
M. Wt: 412.3 g/mol
InChI Key: GVAIBZQFONLXRM-NXZHAISVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-hydroxy-1-methyl-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the indole family, which has been extensively studied for its biological activities. The unique structure of 5-bromo-3-hydroxy-1-methyl-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one makes it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-1-methyl-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one involves its ability to bind to specific enzymes and inhibit their activity. This inhibition can lead to a variety of downstream effects, including changes in gene expression and cellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-3-hydroxy-1-methyl-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as protein kinases and phosphodiesterases. In vivo studies have demonstrated anti-inflammatory and anti-cancer properties of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-3-hydroxy-1-methyl-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one in lab experiments include its ability to selectively inhibit the activity of certain enzymes and its potential for anti-inflammatory and anti-cancer properties. However, the limitations of using this compound include its complex synthesis method and the need for further investigation into its safety and efficacy.

Future Directions

There are several future directions for research involving 5-bromo-3-hydroxy-1-methyl-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one. One area of interest is its potential for use as an anti-cancer agent, as it has demonstrated activity against certain cancer cell lines in vitro. Another area of interest is its potential for use in the treatment of inflammatory diseases, as it has demonstrated anti-inflammatory properties in vivo. Additionally, further investigation into the safety and efficacy of this compound is needed before it can be considered for clinical use.

Synthesis Methods

The synthesis of 5-bromo-3-hydroxy-1-methyl-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one involves a multi-step process. The first step is the preparation of the starting material, which involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and 2-bromoacetophenone. The resulting product is then subjected to a series of reactions, including a Michael addition and a Wittig reaction, to yield the final product.

Scientific Research Applications

5-bromo-3-hydroxy-1-methyl-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one has been investigated for its potential applications in scientific research. One area of interest is its ability to inhibit the activity of certain enzymes, such as protein kinases and phosphodiesterases. This inhibition can lead to a variety of physiological effects, including anti-inflammatory and anti-cancer properties.

properties

Product Name

5-bromo-3-hydroxy-1-methyl-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H18BrNO3

Molecular Weight

412.3 g/mol

IUPAC Name

5-bromo-3-hydroxy-1-methyl-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dienyl]indol-2-one

InChI

InChI=1S/C21H18BrNO3/c1-23-19-12-11-16(22)13-18(19)21(26,20(23)25)14-17(24)10-6-5-9-15-7-3-2-4-8-15/h2-13,26H,14H2,1H3/b9-5+,10-6+

InChI Key

GVAIBZQFONLXRM-NXZHAISVSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)/C=C/C=C/C3=CC=CC=C3)O

SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C=CC=CC3=CC=CC=C3)O

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C=CC=CC3=CC=CC=C3)O

Origin of Product

United States

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